molecular formula C12H8F3NO2S B13678176 Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate

Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate

Cat. No.: B13678176
M. Wt: 287.26 g/mol
InChI Key: ZYIJNQMHIXYZSU-UHFFFAOYSA-N
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Description

Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has a trifluoromethyl group attached to the phenyl ring, which can significantly influence its chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives .

Scientific Research Applications

Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate
  • 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolylmethanol
  • 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolylacetic acid

Uniqueness

Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C12H8F3NO2S

Molecular Weight

287.26 g/mol

IUPAC Name

methyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H8F3NO2S/c1-18-11(17)9-6-19-10(16-9)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3

InChI Key

ZYIJNQMHIXYZSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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